molecular formula C22H19N3 B12938293 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline CAS No. 918664-36-5

4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline

Cat. No.: B12938293
CAS No.: 918664-36-5
M. Wt: 325.4 g/mol
InChI Key: NKRDQMQLVRUOPW-UHFFFAOYSA-N
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Description

4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline is a versatile chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and materials science. Its molecular structure integrates a 4,5-diphenylimidazole core, a scaffold widely recognized for its significant biological and optical properties, with a primary aniline functional group that serves as a handle for further synthetic modification. In pharmaceutical research, this compound serves as a critical precursor for developing novel therapeutic agents. Structural analogs, specifically 2-substituted acetamide derivatives built upon the same core, have demonstrated considerable cytotoxicity against human colon carcinoma (HT-29) and breast adenocarcinoma (MCF-7) cell lines, inducing apoptotic DNA fragmentation and highlighting its promise in anticancer drug discovery . The aniline group on this molecule allows researchers to readily synthesize diverse libraries of derivatives, such as Schiff bases and other heterocyclic complexes, for structure-activity relationship (SAR) studies and bioactivity screening . Beyond biomedical applications, this aniline-functionalized imidazole holds substantial value in materials science. The conjugated 4,5-diphenyl-1H-imidazole system is known for its interesting optoelectronic characteristics, including tunable fluorescence and halochromic (pH-sensitive) behavior . Researchers utilize this compound and its derivatives in developing organic light-emitting diodes (OLEDs) and as building blocks for high-performance polymers like polyamides and polyimides. These polymers exhibit excellent thermal stability and are investigated for applications such as heavy metal ion adsorption from aqueous solutions . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

918664-36-5

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

4-(1-methyl-4,5-diphenylimidazol-2-yl)aniline

InChI

InChI=1S/C22H19N3/c1-25-21(17-10-6-3-7-11-17)20(16-8-4-2-5-9-16)24-22(25)18-12-14-19(23)15-13-18/h2-15H,23H2,1H3

InChI Key

NKRDQMQLVRUOPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1C2=CC=C(C=C2)N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline typically involves the condensation of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine. The reaction is carried out in a solvent like ethanol at elevated temperatures (around 75°C) for several hours . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration or concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of nitro or sulfonyl derivatives of the aniline group.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound : 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline

  • Substituents :
    • 1-Methyl group on imidazole.
    • 4,5-Diphenyl groups on imidazole.
    • Aniline (NH₂) at the 2-position of imidazole.
  • Key Properties :
    • Planarity disrupted by steric hindrance from phenyl groups (dihedral angles between imidazole and phenyl rings: ~3.4°–61.5°) .
    • Hydrogen-bonding capability via the aniline NH₂ group.

Analog 1 : 4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

  • Substituents :
    • Allyl group at the 1-position of imidazole.
    • N,N-dimethylaniline instead of aniline.
  • Key Differences: Enhanced lipophilicity due to allyl and dimethyl groups.

Analog 2 : 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

  • Substituents: Partially saturated (4,5-dihydro) imidazole ring. No methyl or phenyl groups.
  • Key Differences :
    • Reduced aromaticity and steric bulk.
    • Higher solubility in polar solvents (hydrochloride salt form) .

Analog 3 : 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline

  • Substituents :
    • 4,5-Dimethyl groups on imidazole.
    • Aniline at the 2-position.
  • Key Differences :
    • Smaller substituents (methyl vs. phenyl) reduce steric hindrance.
    • Increased metabolic stability compared to phenyl-substituted analogs .
Table 1: Structural Comparison
Compound Substituents (Imidazole Positions) Molecular Weight Key Functional Groups
Target Compound 1-Me, 4,5-Ph, 2-aniline 311.39 g/mol NH₂
4-(1-Allyl-4,5-Ph-1H-imidazol-2-yl)-N,N-dimethylaniline 1-Allyl, 4,5-Ph, 2-NMe₂ 373.47 g/mol NMe₂
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl 4,5-H₂, 2-aniline 197.66 g/mol NH₂ (HCl salt)
2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline 4,5-Me, 2-aniline 187.24 g/mol NH₂

Target Compound :

  • Synthesized via condensation of benzil, substituted benzaldehyde (e.g., N,N-dimethyl benzaldehyde), and ammonium acetate in glacial acetic acid .
  • Yield: ~85–90% after recrystallization from DMF .

Analog 1 :

  • Similar synthesis route but uses allyl-substituted benzaldehyde.
  • Requires additional purification steps due to allyl group reactivity .

Analog 2 :

  • Prepared via cyclization of α-aminonitriles or reduction of nitroimidazoles.
  • Hydrochloride salt enhances crystallinity .

Analog 3 :

  • Synthesized via TDAE (tetrakis(dimethylamino)ethylene)-mediated coupling of chloromethyl intermediates with carbonyl derivatives .

Physical-Chemical Properties

  • Solubility :
    • Target Compound: Poor in water; soluble in DMF, DMSO .
    • Analog 2 (HCl salt): High water solubility .
  • Thermal Stability :
    • Target Compound: Stable up to 250°C (decomposes without melting) .
    • Analog 1: Lower stability due to allyl group decomposition .

Target Compound :

  • Acts as a precursor for anticancer agents. Derivatives (e.g., 2-substituted acetamides) show IC₅₀ values of 0.8–5.2 µM against breast cancer cell lines .

Analog 1 :

  • Dimethylaniline substitution reduces cytotoxicity (IC₅₀ > 10 µM) .

Analog 3 :

  • Limited bioactivity data, but methyl groups may improve pharmacokinetic profiles .

Biological Activity

4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline, with the CAS number 185563-93-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula of this compound is C22H19N3C_{22}H_{19}N_{3}. Its structure features an imidazole ring substituted with a methyl group and two phenyl groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that a closely related compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective apoptosis induction in cancer cells . The compound's mechanism was attributed to its ability to interfere with cellular signaling pathways critical for cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been well-documented. Research indicates that certain derivatives exhibit substantial inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)Inhibition Zone (mm)
This compoundStaphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

The above table summarizes findings from studies indicating the effectiveness of imidazole derivatives against various bacterial strains. Notably, the compound demonstrated the most potent activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances the compound's interaction with biological targets, thus improving its efficacy .

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